molecular formula C17H17BrSi B8745399 Silane, (10-bromo-9-anthracenyl)trimethyl- CAS No. 89811-60-9

Silane, (10-bromo-9-anthracenyl)trimethyl-

Cat. No. B8745399
CAS RN: 89811-60-9
M. Wt: 329.3 g/mol
InChI Key: RPICGIFOMBHAPB-UHFFFAOYSA-N
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Description

Silane, (10-bromo-9-anthracenyl)trimethyl- is a useful research compound. Its molecular formula is C17H17BrSi and its molecular weight is 329.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, (10-bromo-9-anthracenyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (10-bromo-9-anthracenyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89811-60-9

Product Name

Silane, (10-bromo-9-anthracenyl)trimethyl-

Molecular Formula

C17H17BrSi

Molecular Weight

329.3 g/mol

IUPAC Name

(10-bromoanthracen-9-yl)-trimethylsilane

InChI

InChI=1S/C17H17BrSi/c1-19(2,3)17-14-10-6-4-8-12(14)16(18)13-9-5-7-11-15(13)17/h4-11H,1-3H3

InChI Key

RPICGIFOMBHAPB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, the temperature of a solution of 9,10-dibromoanthracene (5 g, 15 mmol) in dry-THF (50 ml) was cooled to −69° C., and t-butyllithium (18 mmol) was dropped to the solution. After the mixture had been stirred for 3 hours, chlorotrimethylsilane (3 ml, 22.5 mmol) was added to the mixture, and the whole was stirred at −69° C. for an additional 3 hours. After the temperature of the resultant had been increased to room temperature, the resultant was quenched with sodium bicarbonate water, extracted with toluene, and dried with sodium sulfate. Then, the solvent was removed by distillation. The residue was dispersed and washed with hexane, the insoluble matter was removed, and the filtrate was condensed. The condensate was washed with ethanol, and was then subjected to silica gel column chromatography, whereby 1 g of 9-bromo-10-trimethylsilylanthracene was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

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